2-Hydroxy-4-phenyl-nicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of nicotinonitrile derivatives is described in the papers. For instance, a new luminescent nicotinonitrile derivative was synthesized via a simple route and yielded good results . Another paper reports the synthesis of a series of 4-(thiophen-2-yl)-substituted nicotinonitriles through a three-step procedure, including condensation and cyclization of 2-acetylthiophene . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is confirmed through various techniques such as single crystal studies, which provide information on the three-dimensional structure, molecular shape, and nature of short contacts . Density functional theory (DFT) calculations are used to predict the ground state structure and spectroscopic data of these molecules .
Chemical Reactions Analysis
Some of the synthesized nicotinonitriles can undergo further transformations, such as the conversion into 1H-pyrazolo[3,4-b]pyridines . The reactivity of these compounds with other chemicals, such as malononitrile and aldehydes, is also explored, leading to the formation of various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are characterized using spectroscopic techniques like FT-IR, UV-vis, and NMR . The photophysical properties are studied to assess their potential as light-emitting materials, with some compounds exhibiting good absorption and fluorescence properties . The electronic properties, such as HOMO and LUMO energies, are investigated to understand charge transfer within the molecules . Additionally, the polarizability and hyperpolarizability analyses suggest that these compounds could serve as nonlinear optical materials .
Scientific Research Applications
-
Photophysical Properties Study
- Field : Chemistry
- Application Summary : Nicotinonitrile derivatives, including 2-Hydroxy-4-phenyl-nicotinonitrile, are used in the study of photophysical properties .
- Methods : A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate .
- Results : The structures of all new compounds were established by spectroscopic characteristics and their photophysical properties were studied .
-
Antioxidant Activities
- Field : Biochemistry
- Application Summary : Chalcone, an important intermediate of flavonoid synthetic pathway, has been shown to exhibit diverse biological and pharmacological activities such as anti-cancer, antioxidant, anti-inflammatory, etc .
- Methods : A novel series of chalcones fatty acid esters have been synthesized via the reaction of the respective chalcones with either palmitic or stearic acid .
- Results : All synthesized compounds have been tested for their promising antioxidant activities via utilization of 1,1-biphenyl-2-picrylhydrazyl as a free radical scavenging reagent .
properties
IUPAC Name |
2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDTXRAXSRKTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363299 | |
Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenyl-nicotinonitrile | |
CAS RN |
14045-37-5 | |
Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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